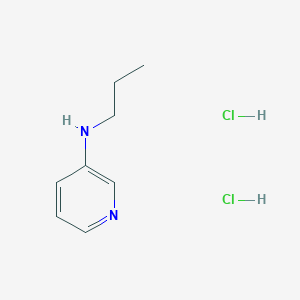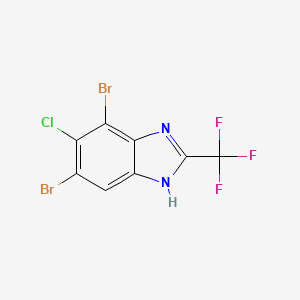
Benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- is a derivative of benzimidazole, a bicyclic compound consisting of a benzene ring fused to an imidazole ring. This compound is notable for its unique combination of halogen atoms and a trifluoromethyl group, which impart distinct chemical and biological properties. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- typically involves the halogenation of a benzimidazole precursor. One common method includes the bromination of benzimidazole at the 4 and 6 positions, followed by chlorination at the 5 position. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and introduction of the trifluoromethyl group. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like acetonitrile and catalysts such as potassium carbonate are often used in these processes .
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants and polymers
作用机制
The mechanism of action of benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- involves its interaction with various molecular targets. It can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties. The compound’s halogen atoms and trifluoromethyl group enhance its binding affinity and specificity towards these targets .
相似化合物的比较
- Benzimidazole, 5,6-dibromo-2-(trifluoromethyl)-
- Benzimidazole, 5-chloro-2-(trifluoromethyl)-
- Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)-
Comparison: Benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- is unique due to the presence of both chlorine and bromine atoms along with a trifluoromethyl group. This combination enhances its chemical reactivity and biological activity compared to other similar compounds. The presence of multiple halogen atoms increases its lipophilicity and ability to penetrate biological membranes, making it a more potent compound in various applications .
属性
CAS 编号 |
53615-23-9 |
|---|---|
分子式 |
C8H2Br2ClF3N2 |
分子量 |
378.37 g/mol |
IUPAC 名称 |
4,6-dibromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H2Br2ClF3N2/c9-2-1-3-6(4(10)5(2)11)16-7(15-3)8(12,13)14/h1H,(H,15,16) |
InChI 键 |
POIOLNAIRDCQKY-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(C(=C1Br)Cl)Br)N=C(N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


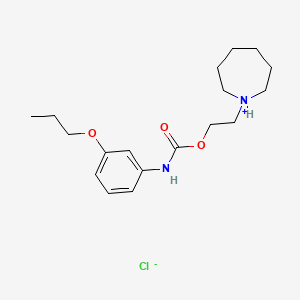
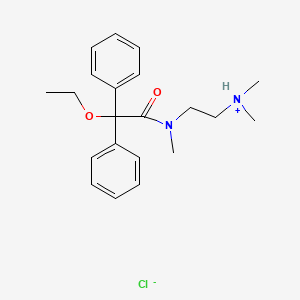
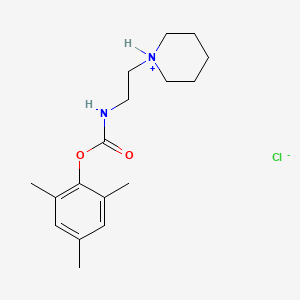
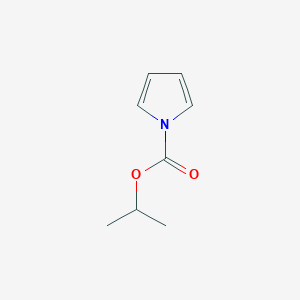
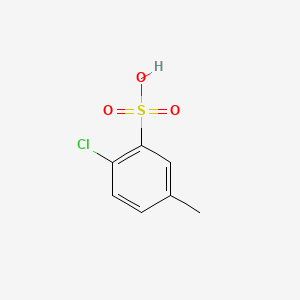
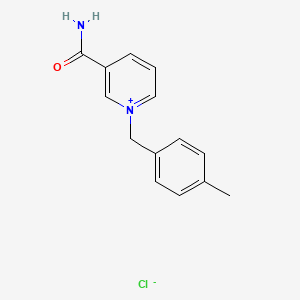
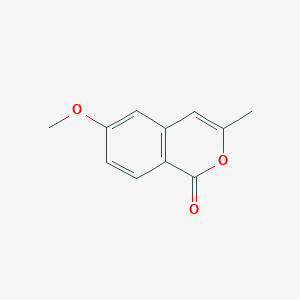
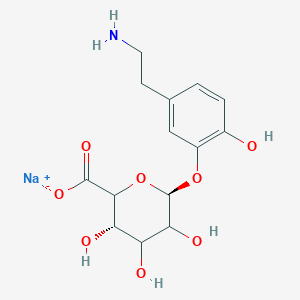
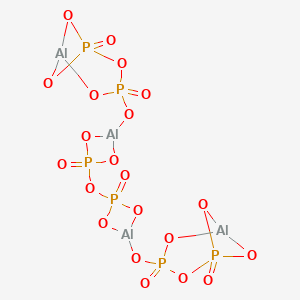
![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)
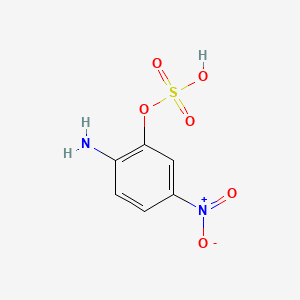

![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
